molecular formula C22H16F3NO B8528671 1-benzyl-5-(4-(trifluoromethoxy)phenyl)-1H-indole

1-benzyl-5-(4-(trifluoromethoxy)phenyl)-1H-indole

Cat. No.: B8528671
M. Wt: 367.4 g/mol
InChI Key: SESJOFYZGUGMJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-benzyl-5-(4-(trifluoromethoxy)phenyl)-1H-indole is a synthetic organic compound known for its unique chemical structure and properties. This compound features an indole core, a benzyl group, and a trifluoromethoxy phenyl group, making it a valuable molecule in various scientific research fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-5-(4-(trifluoromethoxy)phenyl)-1H-indole typically involves the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction employs palladium as a catalyst and boron reagents to facilitate the coupling of the indole core with the trifluoromethoxy phenyl group . The reaction conditions are generally mild and functional group tolerant, making it an efficient method for synthesizing this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-5-(4-(trifluoromethoxy)phenyl)-1H-indole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, boron reagents, potassium permanganate, chromium trioxide, hydrogen gas, sodium hydride, and lithium diisopropylamide. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation reactions yield oxidized derivatives, while reduction reactions produce reduced forms of the compound. Substitution reactions result in substituted derivatives with different functional groups replacing the original ones.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-benzyl-5-(4-(trifluoromethoxy)phenyl)-1H-indole is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This group enhances the compound’s stability and reactivity, making it valuable in various scientific and industrial applications .

Properties

Molecular Formula

C22H16F3NO

Molecular Weight

367.4 g/mol

IUPAC Name

1-benzyl-5-[4-(trifluoromethoxy)phenyl]indole

InChI

InChI=1S/C22H16F3NO/c23-22(24,25)27-20-9-6-17(7-10-20)18-8-11-21-19(14-18)12-13-26(21)15-16-4-2-1-3-5-16/h1-14H,15H2

InChI Key

SESJOFYZGUGMJB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C=CC3=C2C=CC(=C3)C4=CC=C(C=C4)OC(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 1-benzyl-5-bromo-1H-indole (5.2 g, 18 mmol), 4-trifluoromethoxyphenylboronic acid (4.7 g, 23 mmol), [1,1′-bis(diphenylphosphino)ferrocene]dichloropalladium (II) complex with dichloromethane (1:1) (0.88 g, 1.1 mmol), potassium carbonate (3.8 g, 27 mmol) in dioxane (135 mL) and water (13.5 mL) was heated at 77° C. for 5 hours. The reaction mixture was evaporated to dryness and partitioned in ethyl acetate and 2N hydrochloric acid. The organic phase was washed with water and brine, dried over anhydrous anhydrous magnesium sulfate, filtered and evaporated to dryness. The residue was purified by flash chromatography (Biotage apparatus) using hexane as an eluant to yield the title compound as a light yellow wax/solid (2.8 g, 42%), mp 62–63° C. 1HNMR (300 MHz, DMSO-d6): δ7.85 (s, 1H), 7.75 (d, 2H, J=7.7 Hz), 7.5–7.6 (m, 2H), 7.4 (d, 3H, J=7.7 Hz), 7.2–7.35 (m, 5H), 6.6 (d, 1H, J=3.9 Hz), and 5.45 ppm (s, 2H).
Quantity
5.2 g
Type
reactant
Reaction Step One
Quantity
4.7 g
Type
reactant
Reaction Step One
Quantity
0.88 g
Type
reactant
Reaction Step One
Quantity
3.8 g
Type
reactant
Reaction Step One
Quantity
135 mL
Type
solvent
Reaction Step One
Name
Quantity
13.5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Yield
42%

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